
Azetidin-3-yl(2-(methoxymethyl)pyrrolidin-1-yl)methanone
Übersicht
Beschreibung
Azetidin-3-yl(2-(methoxymethyl)pyrrolidin-1-yl)methanone, also known as AZ3M, is a synthetic compound belonging to the class of azetidines. It is a colorless, crystalline solid with a molecular formula of C11H19NO2 and a molecular weight of 191.27 g/mol. AZ3M has a variety of applications in the field of scientific research and is being investigated for its potential therapeutic properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Insights
- A study by Dejaegher et al. (2008) described the synthesis of novel 3-oxopiperidin-2-ones from methyl 2-alkoxy-5-amino-2-pentenoates, highlighting a ring transformation approach for the synthesis of pyrrolidines and piperidines from alkylamino-substituted 2-alkoxy-2-pentenoates Dejaegher, D’hooghe, & Kimpe, 2008.
- Casarrubios et al. (2015) detailed the metal-promoted degradation of 2-azetidinones to afford CC'N-pincer ligands, showcasing the versatility of azetidinones in forming complex metal complexes with potential catalytic and material science applications Casarrubios et al., 2015.
Biological Applications
- Singh et al. (2016) synthesized new organotin(IV) complexes of (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone derivatives, demonstrating their potential as drugs due to their significant antibacterial activities Singh, Singh, & Bhanuka, 2016.
- Wang et al. (2008) developed enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol for catalytic asymmetric addition of organozinc reagents to aldehydes, indicating the use of azetidin-3-yl derivatives in asymmetric synthesis and catalysis Wang et al., 2008.
- The study by Finlay et al. (2012) focused on the discovery of a potent and selective I(Kur) inhibitor, showcasing the therapeutic potential of azetidin-3-yl derivatives in cardiovascular diseases Finlay et al., 2012.
Eigenschaften
IUPAC Name |
azetidin-3-yl-[2-(methoxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-14-7-9-3-2-4-12(9)10(13)8-5-11-6-8/h8-9,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJJEKWXXQHRQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-3-yl(2-(methoxymethyl)pyrrolidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



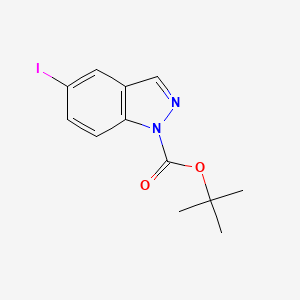

![5,6-Dihydrofuro[2,3-h]cinnolin-3-ol](/img/structure/B1490059.png)
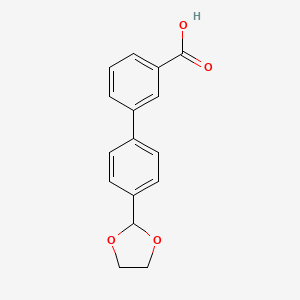
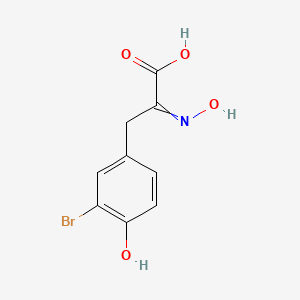
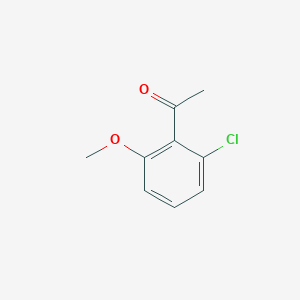
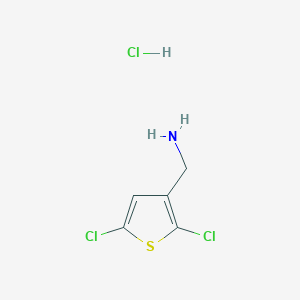

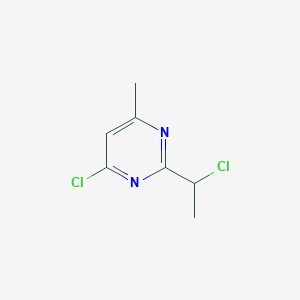

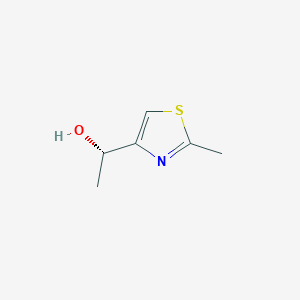
![6,6-Difluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1490074.png)
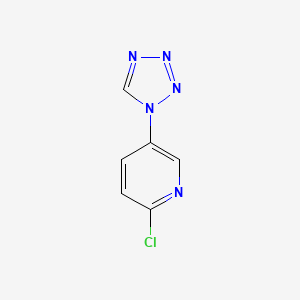
![4-[4-(Propan-2-yl)phenyl]but-3-enoic acid](/img/structure/B1490079.png)